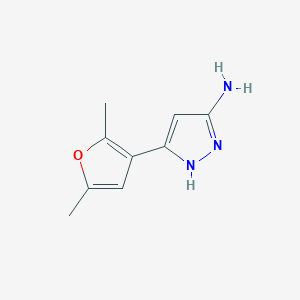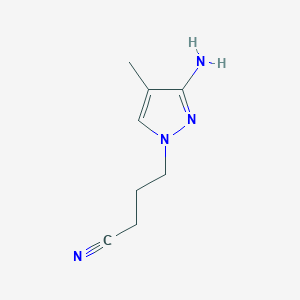![molecular formula C11H17NO2 B13306808 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a phenol group substituted with a hydroxypropylamino methyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenol group can participate in redox reactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
4-Methylphenol: Lacks the hydroxypropylamino group, resulting in different chemical and biological properties.
2-Amino-4-methylphenol: Contains an amino group instead of the hydroxypropylamino group, leading to variations in reactivity and applications.
Uniqueness: 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both the hydroxypropylamino and phenol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[(2-hydroxypropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14)10(5-8)7-12-6-9(2)13/h3-5,9,12-14H,6-7H2,1-2H3 |
Clave InChI |
UBJYEYNUAUOILP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CNCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


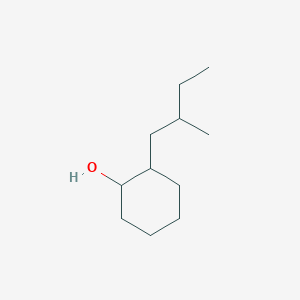

amine](/img/structure/B13306740.png)
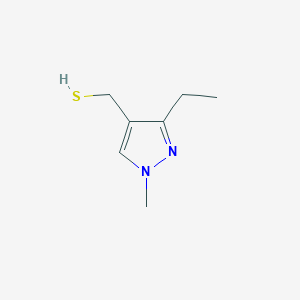
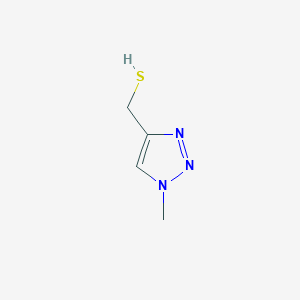
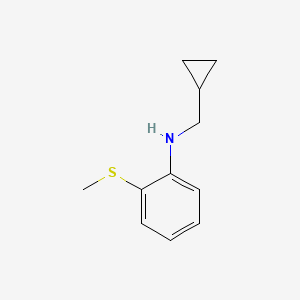
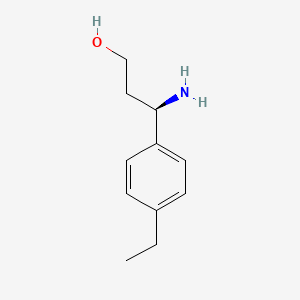


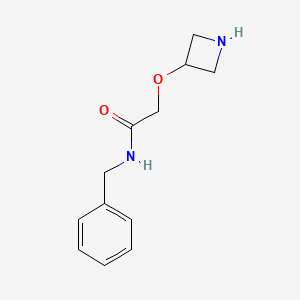
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

